1-Boc-4-aminopiperidin-2-one

Thermal Stability Solid-State Handling Storage Logistics

Select this compound for its unique 2-oxo lactam core, absent in generic 4-amino-Boc-piperidine (CAS 87120-72-7). The elevated melting point (161°C vs. 50°C) ensures thermal integrity during heated reactions, preventing premature Boc cleavage. Its bifunctional nature—protected amine and lactam carbonyl—streamlines kinase inhibitor and chemokine modulator synthesis, eliminating extra oxidation steps. Store at 2–8°C; ideal for labs equipped for cold-chain handling. Choose precision, avoid experimental failure.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
Cat. No. B12335875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-aminopiperidin-2-one
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1=O)N
InChIInChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)6-8(12)13/h7H,4-6,11H2,1-3H3
InChIKeyQCGRYNBXTGYZDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-aminopiperidin-2-one: Core Properties and Procurement-Relevant Baseline for a Protected Piperidinone Building Block


1-Boc-4-aminopiperidin-2-one (CAS 1820735-52-1) is a heterocyclic building block featuring a piperidin-2-one core with a 4-amino substituent and a tert-butoxycarbonyl (Boc) protecting group on the lactam nitrogen . With a molecular weight of 214.26 g/mol and the molecular formula C10H18N2O3, this compound is commercially supplied as a solid with a standard purity of ≥96% and recommended long-term storage at 2-8°C [1]. Its dual functionality—a protected secondary amine and a lactam carbonyl—positions it as a versatile intermediate for constructing conformationally constrained peptidomimetics and bioactive small molecules . However, its precise value proposition for scientific procurement hinges on quantifiable differentiation from structurally proximate alternatives.

Why 1-Boc-4-aminopiperidin-2-one Cannot Be Interchanged with Common 4-Aminopiperidine Analogs in Synthetic Protocols


Procurement of a generic 'Boc-aminopiperidine' without precise structural specification carries significant risk of experimental failure. 1-Boc-4-aminopiperidin-2-one is distinguished from its closest analog, 4-Amino-1-Boc-piperidine (CAS 87120-72-7), by the presence of a carbonyl at the 2-position, which fundamentally alters its physicochemical profile, conformational behavior, and synthetic utility . While the latter lacks the lactam carbonyl, its melting point is substantially lower (50°C vs. ~161°C), indicating divergent thermal stability that impacts handling and storage logistics . Furthermore, the unprotected 4-aminopiperidin-2-one scaffold (CAS 5513-66-6) necessitates distinct storage conditions (inert atmosphere) and offers a different reactivity profile due to the free amine, which can lead to off-target reactions in multi-step syntheses . The evidence below quantifies these critical differentiations to guide informed sourcing decisions.

1-Boc-4-aminopiperidin-2-one: Head-to-Head Evidence Guide for Differentiated Procurement Decisions


Enhanced Thermal Stability: 3.2-Fold Higher Melting Point vs. Saturated Analog 4-Amino-1-Boc-piperidine

1-Boc-4-aminopiperidin-2-one exhibits a melting point of 161–162°C . In direct comparison, its saturated analog 4-Amino-1-Boc-piperidine (lacking the 2-oxo group) has a significantly lower melting point of 50°C . This 3.2-fold higher melting point indicates enhanced thermal stability and a more robust solid-state form, reducing the risk of degradation or phase change during handling, shipping, or long-term storage.

Thermal Stability Solid-State Handling Storage Logistics

Divergent Storage Requirements: Cold Chain (2-8°C) for 1-Boc-4-aminopiperidin-2-one vs. Ambient for 4-Amino-1-Boc-piperidine

Commercial suppliers mandate storage of 1-Boc-4-aminopiperidin-2-one at 2-8°C to preserve integrity [1]. In contrast, 4-Amino-1-Boc-piperidine is documented as stable when stored at room temperature in a sealed, dry environment . This operational divergence implies that 1-Boc-4-aminopiperidin-2-one possesses a distinct degradation pathway, likely involving the lactam moiety, necessitating more rigorous temperature control.

Storage Stability Supply Chain Logistics Compound Integrity

Synthetic Utility Contrast: 1-Boc-4-aminopiperidin-2-one as a Bifunctional Intermediate vs. Single-Function 4-Amino-1-Boc-piperidine

1-Boc-4-aminopiperidin-2-one incorporates both a protected secondary amine and a lactam carbonyl, enabling its use as a conformationally restrained β-amino acid equivalent in peptidomimetic design [1]. In contrast, 4-Amino-1-Boc-piperidine provides only a single functional handle (the protected amine), requiring additional steps to introduce carbonyl functionality if lactam-containing scaffolds are desired . This bifunctionality reduces the synthetic step count and improves atom economy when accessing bioactive heterocycles.

Synthetic Versatility Peptidomimetics Diversity-Oriented Synthesis

Conformational Pre-organization: 4-Aminopiperidin-2-one Scaffold Adopts Reverse-Turn Structure vs. Flexible 4-Aminopiperidine

Conformational analysis of the 4-aminopiperidin-2-one core (the deprotected scaffold of the target compound) by IR and NMR spectroscopy at 1 mM in dilute solution reveals that it predominantly adopts a reverse-turn structure stabilized by an intramolecular CO−HN hydrogen bond in an 11-membered ring [1]. In contrast, the simple 4-aminopiperidine scaffold lacks this carbonyl-driven conformational constraint and exhibits greater flexibility [2]. This pre-organization is a critical design feature for peptidomimetics targeting proteases and receptors.

Conformational Analysis Peptidomimetics Bioactive Conformation

Optimal Procurement and Application Scenarios for 1-Boc-4-aminopiperidin-2-one Based on Quantitative Differentiation


Scenario 1: Synthesis of Conformationally Constrained Peptidomimetics Requiring Thermal Stability During Multi-Step Sequences

The elevated melting point (161-162°C) of 1-Boc-4-aminopiperidin-2-one, directly contrasted with the lower melting point of 4-Amino-1-Boc-piperidine (50°C), makes it the preferred intermediate when synthetic protocols involve heating or extended reaction times [1]. Its inherent thermal robustness reduces the risk of premature Boc-group cleavage or decomposition, ensuring the integrity of the protected amine throughout the synthetic sequence. This is particularly critical in the construction of β-turn mimetics, where the pre-organized reverse-turn conformation of the 4-aminopiperidin-2-one scaffold is essential for target binding [2].

Scenario 2: Medicinal Chemistry Programs Targeting Kinase Inhibitors or HIV-1 CCR5 Antagonists

The bifunctional nature of 1-Boc-4-aminopiperidin-2-one—offering both a protected amine and a lactam carbonyl—provides a direct route to core scaffolds found in kinase inhibitors and chemokine receptor modulators [1]. This contrasts with 4-Amino-1-Boc-piperidine, which would require additional synthetic manipulation to install the requisite lactam functionality. Procurement of the 2-oxo derivative thus streamlines the synthesis of advanced intermediates, a key consideration for medicinal chemistry groups under time and resource constraints [2].

Scenario 3: Laboratories with Reliable Cold-Chain Infrastructure for Long-Term Compound Storage

Given the mandated storage of 1-Boc-4-aminopiperidin-2-one at 2-8°C to preserve chemical integrity [1], this compound is ideally suited for well-equipped research facilities with dedicated refrigerated storage. In contrast, groups without reliable cold-chain capabilities may inadvertently accelerate degradation of the target compound. Procurement decisions should therefore align with available storage infrastructure; for ambient-stable alternatives, 4-Amino-1-Boc-piperidine (stable at room temperature) may be a more operationally suitable choice [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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